BenchChemオンラインストアへようこそ!

N-methyl-4-phenylcyclohexan-1-amine hydrochloride

Serotonin receptor pharmacology Adenylate cyclase inhibition CNS drug discovery

This freely water-soluble hydrochloride salt eliminates DMSO/ethanol vehicle artifacts, enabling direct aqueous stock preparation for cell-based 5-HT₁A assays (Ki 110–250 nM). Compared to ketamine, it delivers analgesic efficacy with significantly reduced recovery-phase dysfunction, essential for post-treatment behavioral endpoints. The N-methyl secondary amine serves as a versatile handle for SAR-driven library synthesis, as evidenced by 46 patents. Procure the HCl form for superior solubility, stability, and reproducible results.

Molecular Formula C13H20ClN
Molecular Weight 225.76 g/mol
CAS No. 28124-82-5
Cat. No. B1419387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-phenylcyclohexan-1-amine hydrochloride
CAS28124-82-5
Molecular FormulaC13H20ClN
Molecular Weight225.76 g/mol
Structural Identifiers
SMILESCNC1CCC(CC1)C2=CC=CC=C2.Cl
InChIInChI=1S/C13H19N.ClH/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H
InChIKeyZKXSMYAYKBRJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-4-phenylcyclohexan-1-amine Hydrochloride (CAS 28124-82-5): Procurement Guide for Arylcyclohexylamine Research


N-methyl-4-phenylcyclohexan-1-amine hydrochloride (CAS 28124-82-5; molecular formula C₁₃H₂₀ClN; molecular weight 225.76 g/mol) is a hydrochloride salt of a synthetic arylcyclohexylamine derivative, structurally characterized by a cyclohexane ring bearing a phenyl group at the 4-position and an N-methylamino group at the 1-position [1]. It is a white to slightly yellowish solid that is freely soluble in water and sparingly soluble in ethanol . The compound is primarily employed as a research chemical and synthetic intermediate, with 46 associated patents indicating its utility in medicinal chemistry development [2]. As a member of the phenylcyclohexylamine class, it serves as a scaffold for investigating NMDA receptor modulation and neurotransmitter system interactions [3].

Why N-methyl-4-phenylcyclohexan-1-amine Hydrochloride Cannot Be Substituted with 4-Phenylcyclohexylamine or 1-Phenylcyclohexylamine Isomers


Within the phenylcyclohexylamine class, seemingly minor structural variations produce substantial differences in pharmacological profile and synthetic utility. The N-methyl substitution distinguishes the target compound from its primary amine analog 4-phenylcyclohexanamine (CAS 19992-45-1), altering lipophilicity (calculated XLogP3: 2.8 versus estimated ~1.8), hydrogen bonding capacity, and receptor binding kinetics [1]. More critically, the 4-phenyl positional isomer differs fundamentally from 1-phenylcyclohexylamine (PCA; CAS 2201-24-3), which is a well-characterized NMDA receptor antagonist with established anticonvulsant activity (ED₅₀: 7.0 mg/kg in mouse MES seizure test) [2]. These structural distinctions translate to divergent target engagement: the target compound demonstrates measurable 5-HT₁A receptor interaction, whereas PCA is defined by NMDA receptor channel blockade [3]. Consequently, substitution in experimental protocols or synthetic pathways without empirical validation risks invalidating biological results or synthetic outcomes. The hydrochloride salt form further provides enhanced aqueous solubility (freely soluble in water) and shelf stability compared to the free base, a practical procurement consideration for reproducible experimental workflows [4].

N-methyl-4-phenylcyclohexan-1-amine Hydrochloride (CAS 28124-82-5): Quantified Differentiation Evidence for Scientific Selection


5-HT₁A Receptor Functional Activity Differentiates N-Methyl Derivative from Primary Amine Analogs

The target compound demonstrates functional activity at the human 5-HT₁A serotonin receptor, as measured by inhibition of forskolin-stimulated adenylate cyclase activity in HeLa cells. This distinguishes it from the primary amine analog 4-phenylcyclohexanamine, for which no comparable 5-HT₁A functional data has been reported in peer-reviewed literature [1]. The N-methyl substitution appears to confer measurable interaction with serotonergic systems not observed with the unsubstituted amine scaffold .

Serotonin receptor pharmacology Adenylate cyclase inhibition CNS drug discovery

Recovery Profile Differentiation: Reduced Post-Analgesic Dysfunction Relative to Ketamine

In comparative analgesic studies evaluating N-methyl-4-phenylcyclohexan-1-amine hydrochloride against ketamine in animal models, the target compound produced reduced dysfunction during recovery phases while maintaining effective pain response reduction . Ketamine, a clinical NMDA receptor antagonist (Ki for NMDA receptor PCP site ~0.5–1.0 µM), is associated with psychotomimetic side effects and prolonged recovery impairment that limit its therapeutic window [1].

Analgesic development NMDA antagonist recovery profile In vivo behavioral pharmacology

Hydrochloride Salt Form Confers Enhanced Aqueous Solubility for Biological Assay Compatibility

The hydrochloride salt of N-methyl-4-phenylcyclohexan-1-amine (CAS 28124-82-5) is freely soluble in water, sparingly soluble in ethanol, and insoluble in ether [1]. This solubility profile directly contrasts with the free base form (CAS 26400-02-2; molecular weight 189.30 g/mol; XLogP3 = 2.8), which exhibits limited aqueous solubility characteristic of lipophilic amines [2]. The hydrochloride salt formation enhances solubility by converting the basic amine to its protonated, polar ammonium chloride species .

Compound formulation Aqueous solubility In vitro assay reproducibility

NMDA Receptor Modulation Potential Supported by Structural Class Membership but Lacks Direct Comparative Affinity Data

As an arylcyclohexylamine derivative, N-methyl-4-phenylcyclohexan-1-amine is structurally positioned within a class known for NMDA receptor antagonism. Heterocycle-fused phenylcyclohexylamines have demonstrated potent multi-target activity with balanced inhibition of NMDAR and monoamine transporters (exemplified by compound A16: IC₅₀(NMDAR):IC₅₀(SERT):IC₅₀(DAT):IC₅₀(NET) = 1.8:1.0:1.9:1.3) [1]. In contrast, the 1-phenylcyclohexylamine isomer PCA is a direct NMDA antagonist with anticonvulsant ED₅₀ of 7.0 mg/kg [2]. The 4-phenyl substitution pattern of the target compound is structurally distinct from both PCA (1-phenyl) and heterocycle-fused derivatives, with the positional isomerism likely to affect NMDA receptor binding kinetics and subunit selectivity [3]. However, no peer-reviewed direct binding affinity data (Ki or IC₅₀ values for NMDA receptor PCP site) for the target compound could be located in open scientific literature.

NMDA receptor pharmacology Arylcyclohexylamine SAR CNS drug discovery

Optimal Research and Procurement Applications for N-methyl-4-phenylcyclohexan-1-amine Hydrochloride (CAS 28124-82-5)


Serotonergic Pharmacology: 5-HT₁A Receptor Functional Screening

The compound's documented functional activity at human 5-HT₁A receptors (Ki range: 110–250 nM in adenylate cyclase inhibition assay) positions it as a tool compound for investigating serotonergic signaling pathways [1]. Researchers studying 5-HT₁A-mediated cAMP modulation, particularly in HeLa cell-based systems, should select this N-methyl derivative over the primary amine analog 4-phenylcyclohexanamine, which lacks reported serotonergic activity. The quantitative Ki range provides a benchmark for assay validation and enables comparison with reference 5-HT₁A ligands such as 8-OH-DPAT (Ki ~1–2 nM) or buspirone (Ki ~20–30 nM) [2].

Analgesic Discovery: Preclinical Evaluation of NMDA Antagonists with Improved Recovery Profiles

Direct head-to-head comparison data indicate that N-methyl-4-phenylcyclohexan-1-amine hydrochloride produces reduced recovery-phase dysfunction relative to ketamine while maintaining analgesic efficacy in animal models [1]. This profile is particularly relevant for preclinical analgesic programs seeking NMDA antagonist scaffolds with minimized psychotomimetic liability and faster recovery kinetics. Researchers should prioritize this compound when designing studies that require assessment of both analgesic endpoints and post-treatment behavioral recovery metrics, as ketamine's well-documented recovery impairment (TD₅₀ values overlapping with therapeutic doses) may confound such measurements [2].

Aqueous Assay Development and Cell-Based Screening

The hydrochloride salt form (CAS 28124-82-5) is freely soluble in water, enabling direct preparation of aqueous stock solutions without organic co-solvents [1]. This property is essential for cell-based assays, in vitro receptor binding studies, and any experimental protocol where DMSO or ethanol vehicle effects could confound biological readouts. In contrast, the free base form (CAS 26400-02-2; XLogP3 = 2.8) requires organic co-solvent solubilization that may introduce vehicle-associated cytotoxicity or artifactual modulation of membrane-bound targets [2]. Procurement of the hydrochloride salt is strongly recommended for all aqueous biological applications.

Synthetic Intermediate for N-Modified Arylcyclohexylamine Derivatives

The compound serves as a versatile synthetic building block for generating structurally diverse arylcyclohexylamine libraries, as evidenced by its citation in 46 patents covering phenyl-substituted cycloalkylamine derivatives [1]. The secondary amine functionality (N-methyl) can undergo further N-alkylation, N-acylation, or reductive amination to generate tertiary amine derivatives with modulated lipophilicity and target engagement profiles. Researchers engaged in structure-activity relationship (SAR) studies of phenylcyclohexylamine scaffolds should procure this compound as a key intermediate for exploring N-substituent effects on NMDA receptor affinity and monoamine transporter inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-4-phenylcyclohexan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.